
2,2'-(1-Methyl-1,4-butanediyl)bis-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2’-(1-Methyl-1,4-butanediyl)bis-1H-isoindole-1,3(2H)-dione” is a complex organic compound that belongs to the class of isoindole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2,2’-(1-Methyl-1,4-butanediyl)bis-1H-isoindole-1,3(2H)-dione” typically involves the reaction of phthalic anhydride with a suitable diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or xylene, with the addition of a catalyst to facilitate the formation of the isoindole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
“2,2’-(1-Methyl-1,4-butanediyl)bis-1H-isoindole-1,3(2H)-dione” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
“2,2’-(1-Methyl-1,4-butanediyl)bis-1H-isoindole-1,3(2H)-dione” has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of “2,2’-(1-Methyl-1,4-butanediyl)bis-1H-isoindole-1,3(2H)-dione” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide: A simpler isoindole derivative with similar chemical properties.
N-Substituted Isoindoles: Compounds with various substituents on the isoindole ring.
Uniqueness
“2,2’-(1-Methyl-1,4-butanediyl)bis-1H-isoindole-1,3(2H)-dione” is unique due to its specific structural features, which may confer distinct chemical reactivity and biological activity compared to other isoindole derivatives.
Propriétés
Formule moléculaire |
C21H18N2O4 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
2-[4-(1,3-dioxoisoindol-2-yl)pentyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H18N2O4/c1-13(23-20(26)16-10-4-5-11-17(16)21(23)27)7-6-12-22-18(24)14-8-2-3-9-15(14)19(22)25/h2-5,8-11,13H,6-7,12H2,1H3 |
Clé InChI |
RYTMRQLCBOQFHV-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCN1C(=O)C2=CC=CC=C2C1=O)N3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


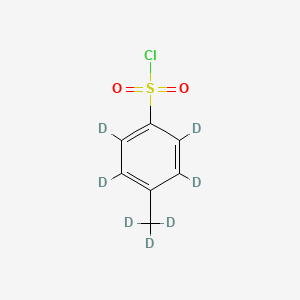
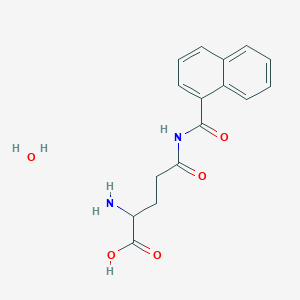

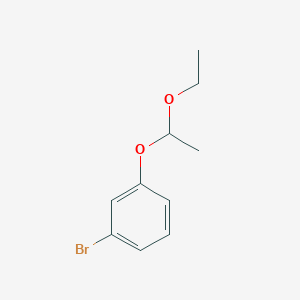
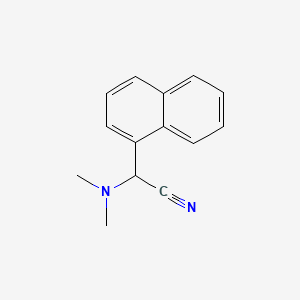
![5H-[1,3]dioxolo[4,5-f]indol-7-ylboronic acid](/img/structure/B13404622.png)
![4-Nitrooxybutyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate](/img/structure/B13404625.png)
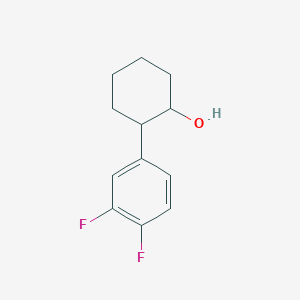
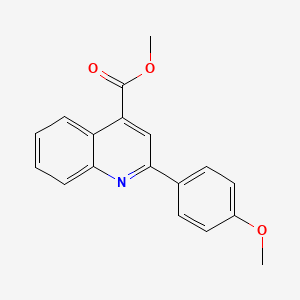
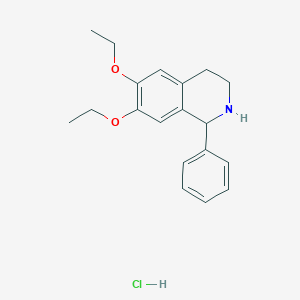
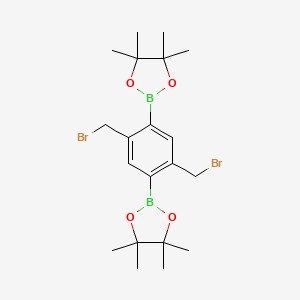
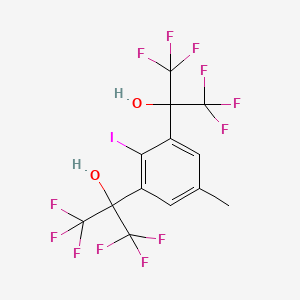
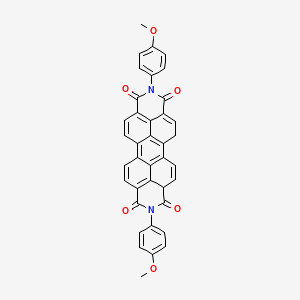
![[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate](/img/structure/B13404659.png)
